molecular formula C4H12ClNO2 B1387657 1-Amino-3-methoxy-propan-2-ol hydrochloride CAS No. 60812-33-1

1-Amino-3-methoxy-propan-2-ol hydrochloride

Cat. No. B1387657
CAS RN: 60812-33-1
M. Wt: 141.6 g/mol
InChI Key: BSMVAXGBYHTGTA-UHFFFAOYSA-N
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Description

1-Amino-3-methoxy-propan-2-ol hydrochloride (AMPOH) is a synthetic organic compound that is widely used in the laboratory and in industrial applications. It is a colorless, crystalline solid with a molecular weight of 203.6 g/mol and a melting point of 147 °C. AMPOH is a highly polar compound and has a wide range of uses in organic synthesis, as a reagent in organic reactions, and as a catalyst in the production of pharmaceuticals, agrochemicals, and other products.

Mechanism Of Action

1-Amino-3-methoxy-propan-2-ol hydrochloride acts as a proton donor in organic reactions, and is thought to act as a catalyst in the formation of a variety of chemical compounds. It is believed that 1-Amino-3-methoxy-propan-2-ol hydrochloride acts as a proton donor in the formation of peptides, nucleic acids, and carbohydrates, and that it also acts as a catalyst in the formation of other compounds, such as hormones.

Biochemical And Physiological Effects

1-Amino-3-methoxy-propan-2-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. In biochemistry, it has been shown to have an inhibitory effect on the activity of enzymes, and to be involved in the synthesis of peptides, nucleic acids, and carbohydrates. In physiology, 1-Amino-3-methoxy-propan-2-ol hydrochloride has been shown to affect the activity of hormones, and to be involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

1-Amino-3-methoxy-propan-2-ol hydrochloride is a widely used reagent in organic synthesis and has a variety of applications in the laboratory. It is relatively easy to synthesize and is relatively stable in aqueous solutions. However, it is highly polar and can react with other compounds, and it is also susceptible to hydrolysis.

Future Directions

Future research on 1-Amino-3-methoxy-propan-2-ol hydrochloride is likely to focus on its use as a reagent in organic synthesis, its role in the synthesis of other compounds, and its effects on biochemical and physiological processes. Additionally, research may focus on the development of new methods of synthesis, and the use of 1-Amino-3-methoxy-propan-2-ol hydrochloride in the production of pharmaceuticals, agrochemicals, and other products. Furthermore, research may focus on the development of new methods for the analysis and characterization of 1-Amino-3-methoxy-propan-2-ol hydrochloride, and on the development of new uses for 1-Amino-3-methoxy-propan-2-ol hydrochloride in the laboratory and in industrial applications.

Scientific Research Applications

1-Amino-3-methoxy-propan-2-ol hydrochloride is widely used in scientific research as a reagent in organic reactions, as a catalyst in the production of pharmaceuticals, agrochemicals, and other products, and as a tool in the study of biochemistry and physiology. In biochemistry, 1-Amino-3-methoxy-propan-2-ol hydrochloride is used as a reagent in a variety of reactions, such as the synthesis of peptides, the synthesis of nucleic acids, and the synthesis of carbohydrates. In physiology, 1-Amino-3-methoxy-propan-2-ol hydrochloride is used to study the effects of various drugs and hormones on cells and tissues.

properties

IUPAC Name

1-amino-3-methoxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMVAXGBYHTGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methoxypropan-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.